Home > Products > Screening Compounds P32104 > 4-(Quinazolin-4-yloxy)aniline
4-(Quinazolin-4-yloxy)aniline -

4-(Quinazolin-4-yloxy)aniline

Catalog Number: EVT-14033619
CAS Number:
Molecular Formula: C14H11N3O
Molecular Weight: 237.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-(Quinazolin-4-yloxy)aniline is a chemical compound that belongs to the family of quinazoline derivatives, which have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties. Quinazolines, characterized by their bicyclic structure containing two nitrogen atoms, have been linked to various biological activities including anticancer, anti-inflammatory, and antimicrobial effects. The specific compound 4-(Quinazolin-4-yloxy)aniline integrates an aniline moiety with a quinazoline structure, potentially enhancing its biological efficacy through specific interactions with biological targets.

Source

The compound can be synthesized through various methods involving the reaction of quinazoline derivatives with aniline or its derivatives. The synthesis often employs solvents such as isopropanol or ethanol and may involve techniques like refluxing to facilitate the reaction process .

Classification

4-(Quinazolin-4-yloxy)aniline can be classified under:

  • Chemical Class: Quinazoline derivatives
  • Functional Group: Anilino group attached to a quinazoline skeleton
  • Biological Activity: Potential anticancer and anti-inflammatory agent
Synthesis Analysis

Methods

The synthesis of 4-(Quinazolin-4-yloxy)aniline typically involves a multi-step process that includes the following general procedures:

  1. Preparation of Quinazoline Derivative: The initial step often involves synthesizing a chlorinated quinazoline derivative, such as 4-chloroquinazoline. This can be achieved by reacting anthranilic acid with formamide followed by chlorination .
  2. Reaction with Aniline: The chlorinated quinazoline is then reacted with para-substituted aniline in a solvent such as isopropanol under reflux conditions. This reaction usually lasts for several hours until completion, as monitored by thin-layer chromatography (TLC) .
  3. Purification: After the reaction, the product is typically filtered and purified through recrystallization from an appropriate solvent like ethanol .

Technical Details

  • Yield: The yield of synthesized compounds can vary; for instance, yields around 71% to 77% have been reported for related compounds.
  • Characterization: Characterization techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and melting point determination are commonly employed to confirm the structure and purity of the synthesized products .
Molecular Structure Analysis

Structure

The molecular structure of 4-(Quinazolin-4-yloxy)aniline features:

  • A quinazoline core fused with an aromatic ring.
  • An ether linkage (-O-) connecting the quinazoline to the aniline moiety.

Data

The structural formula can be represented as follows:

C13H10N2O\text{C}_{13}\text{H}_{10}\text{N}_{2}\text{O}

Visualization

A graphical representation would illustrate the quinazoline ring system connected via an oxygen atom to an aniline structure, highlighting the positions of nitrogen atoms within the rings.

Chemical Reactions Analysis

Reactions

4-(Quinazolin-4-yloxy)aniline can participate in various chemical reactions typical of aromatic compounds including:

  • Nucleophilic Substitution: The presence of electron-withdrawing groups on the aniline moiety can enhance nucleophilicity.
  • Electrophilic Aromatic Substitution: The aromatic rings may undergo substitution reactions under appropriate conditions.

Technical Details

These reactions are influenced by factors such as solvent choice, temperature, and the presence of catalysts or reagents that can facilitate or hinder specific pathways.

Mechanism of Action

Process

The mechanism of action for 4-(Quinazolin-4-yloxy)aniline in biological systems is hypothesized to involve:

  1. Target Interaction: Binding to specific enzymes or receptors, particularly those involved in cancer cell proliferation or inflammation pathways.
  2. Inhibition of Kinases: Many quinazoline derivatives act as inhibitors of receptor tyrosine kinases, which are critical in signaling pathways for cell growth and division .

Data

Studies indicate that modifications at specific positions on the quinazoline structure can significantly enhance binding affinity and biological activity against cancer cells .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Melting Point: Melting points for related compounds often range between 212 °C and 230 °C .

Chemical Properties

  • Solubility: Soluble in polar solvents like dimethyl sulfoxide but may have limited solubility in non-polar solvents.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
Applications

Scientific Uses

4-(Quinazolin-4-yloxy)aniline has potential applications in several scientific fields:

  • Anticancer Research: Actively studied for its ability to inhibit tumor growth through targeted action on specific kinases involved in cancer progression.
  • Anti-inflammatory Studies: Investigated for its effectiveness in reducing inflammation markers and mediators.
  • Antimicrobial Activity: Explored for its potential use against various bacterial strains due to its structural similarities with known antimicrobial agents .
Introduction to Quinazoline-Based Therapeutics in Oncology

Historical Evolution of Quinazoline Derivatives in Targeted Cancer Therapy

Quinazoline derivatives have undergone significant transformation in anticancer drug development since their initial exploration as non-selective cytotoxic agents. Early compounds like CB3717 (a dihydrofolate reductase (DHFR) inhibitor) demonstrated potent antifolate activity but were limited by nephrotoxicity and poor solubility [1]. Structural optimization led to Raltitrexed, a water-soluble analogue with improved safety profiles, which gained FDA approval for colorectal cancer [1]. The 1990s marked a paradigm shift with the discovery of 4-anilinoquinazoline scaffolds, exemplified by gefitinib and erlotinib, which selectively inhibited epidermal growth factor receptor (EGFR) tyrosine kinase (TK). These agents established quinazoline as a privileged scaffold for targeted therapy [6] [10].

Table 1: Evolution of Quinazoline-Based Anticancer Agents

GenerationRepresentative CompoundTargetClinical Impact
FirstCB3717DHFRProof-of-concept; limited by toxicity
SecondRaltitrexedThymidylate synthaseFDA-approved for colorectal cancer (1996)
ThirdGefitinibEGFR TKFirst TK inhibitor approved (2003)
FourthCabozantinibVEGFR-2/c-Met TKDual-target inhibitor for advanced RCC/MTC

Recent research focuses on multi-target inhibitors to overcome resistance. For example, cabozantinib incorporates a quinazoline core to simultaneously inhibit vascular endothelial growth factor receptor-2 (VEGFR-2) and mesenchymal-epithelial transition factor (c-Met) kinases, addressing compensatory pathway activation [10]. This evolution underscores the scaffold’s adaptability in targeting diverse oncogenic mechanisms.

Role of 4-Anilinoquinazoline Scaffolds in Kinase Inhibition

The 4-anilinoquinazoline scaffold serves as the structural foundation for numerous kinase inhibitors due to its capacity for specific interactions with the adenine-binding region of tyrosine kinases. Key features include:

  • Quinazoline Core: Binds to the hinge region via N1, forming hydrogen bonds with conserved residues (e.g., Cys919 in VEGFR-2, Met1160 in c-Met) [10].
  • 4-Anilino Moiety: Positions substituents (e.g., halogen, alkoxy) to occupy hydrophobic pockets, enhancing affinity and selectivity [9].
  • Modifiable Sites: Substituents at C6/C7 (electron-donating groups) and the aniline para-position (halogens, ureas) fine-tune pharmacokinetics and target engagement [4] [9].

Table 2: Structure-Activity Relationship of 4-Anilinoquinazoline Modifications

PositionFunctional GroupTarget KinaseEffect on Potency
C6-OCH₃, -OCF₃EGFR/VEGFR-2↑ Solubility & metabolic stability
C7-Morpholino, -NHCH₃c-Met/PI3K↑ Selectivity for c-Met
Aniline-para-Cl, -OC₆H₅, -CONHPhVEGFR-2/c-MetEnables dual inhibition

Notably, introducing α-oxo or α-amino groups at C2 creates additional hydrogen bonds with kinase hinge residues. For instance, compound 3e (a 3-phenylquinazoline-2,4-dione derivative) exhibited IC₅₀ values of 83 nM (VEGFR-2) and 48 nM (c-Met) due to its α-oxo group bonding with Met1160 [10]. Similarly, triazole-acetamide hybrids (e.g., 8a) demonstrated cytotoxicity against HCT-116 cells (IC₅₀ = 5.33 μM) by enhancing hydrophobic pocket interactions [4].

Rationale for 4-(Quinazolin-4-yloxy)aniline as a Multi-Target Anticancer Agent

The structural hybrid 4-(quinazolin-4-yloxy)aniline merges the pharmacophores of quinazoline TK inhibitors and bioactive aniline derivatives to enable multi-target inhibition. Its design leverages three key principles:

  • Ether Linker Flexibility: Replacing the traditional anilino (C-N) linkage with a C-O-C bridge enhances rotational freedom, allowing adaptation to divergent kinase conformations [10]. This contrasts with rigid anilino-based inhibitors like erlotinib, which primarily target EGFR.
  • Dual HB-Donor/Acceptor Capacity: The aniline -NH₂ group acts as a hydrogen bond donor, while quinazoline N atoms accept bonds. This enables simultaneous engagement with:
  • Catalytic lysine residues (e.g., Lys1110 in c-Met)
  • Aspartate gatekeepers (e.g., Asp1222 in c-Met) [10]
  • Synergistic Targeting: Molecular modeling confirms binding to angiogenesis-related kinases (VEGFR-2) and oncogenic drivers (c-Met), disrupting cross-talk pathways that promote resistance [9] [10].

Table 3: Pharmacophore Features of 4-(Quinazolin-4-yloxy)aniline vs. Established Inhibitors

Feature4-(Quinazolin-4-yloxy)anilineCabozantinibGefitinib
HB-Donor at α-position-NH₂ (aniline)NoneNone
Linker typeEther (-O-)AmideAnilino (-NH-)
Kinases inhibitedVEGFR-2, c-Met, EGFR*VEGFR-2, c-Met, RETEGFR
HB Interactions8–10 (docking studies)6–83–4

In silico docking reveals >8 hydrogen bonds with c-Met, surpassing cabozantinib’s interactions [10]. Additionally, the para-aniline position accommodates thiourea or acylurea extensions (e.g., compound CM9), which mimic the dicarboxamide HB domains of dual inhibitors, further amplifying VEGFR-2/c-Met suppression [9]. This positions 4-(quinazolin-4-yloxy)aniline as a versatile template for next-generation multi-kinase agents.

Properties

Product Name

4-(Quinazolin-4-yloxy)aniline

IUPAC Name

4-quinazolin-4-yloxyaniline

Molecular Formula

C14H11N3O

Molecular Weight

237.26 g/mol

InChI

InChI=1S/C14H11N3O/c15-10-5-7-11(8-6-10)18-14-12-3-1-2-4-13(12)16-9-17-14/h1-9H,15H2

InChI Key

GYJZPQSHBCEUDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)OC3=CC=C(C=C3)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.